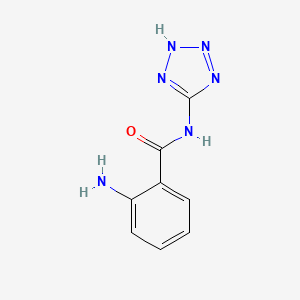
N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine
Vue d'ensemble
Description
N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine, also known as MBMD, is a chemical compound that has gained significant attention in the field of scientific research. It is a diamine derivative that has been synthesized in recent years and has shown promising results in various biological applications. The aim of
Mécanisme D'action
The mechanism of action of N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine induces apoptosis by activating the caspase cascade, which leads to the breakdown of cellular components and ultimately cell death. In neurons, N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine enhances the release of neurotransmitters by increasing the activity of voltage-gated calcium channels and promoting the fusion of synaptic vesicles with the presynaptic membrane.
Biochemical and Physiological Effects:
N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine has been shown to have various biochemical and physiological effects. In cancer cells, N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine induces the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, leading to the activation of the caspase cascade and ultimately cell death. In neurons, N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine enhances the release of neurotransmitters, leading to increased synaptic activity and improved mood and behavior. N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine is its limited solubility in aqueous solutions, which may require the use of organic solvents and complicate experimental procedures.
Orientations Futures
There are several future directions for the use of N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine in scientific research. One area of interest is the development of new cancer therapies that utilize N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine as a chemotherapeutic agent. Another area of interest is the development of new antidepressant and antipsychotic drugs that target the neurotransmitter systems modulated by N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine. Additionally, further studies are needed to fully elucidate the mechanism of action of N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine and its potential applications in other areas of research, such as neurodegenerative diseases and inflammation.
Applications De Recherche Scientifique
N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurobiology, N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine has been found to enhance the release of neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine has also been used in drug discovery, particularly in the development of new antidepressant and antipsychotic drugs.
Propriétés
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(7-6-12)9-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDYCFOIJJYHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



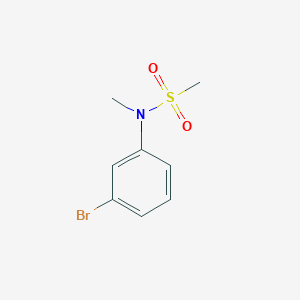
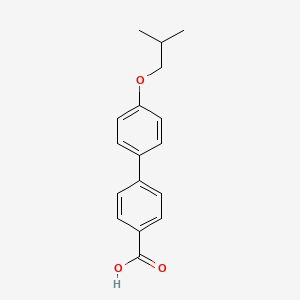
![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B3292088.png)

![6-Bromo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3292098.png)

![6-Bromo-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3292112.png)
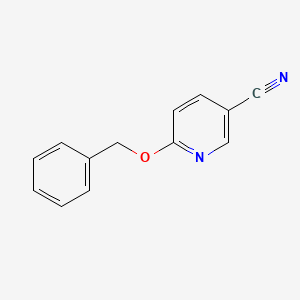
![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292136.png)
![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292144.png)

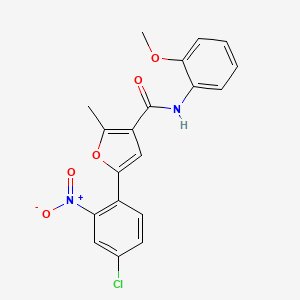
![1'-[(3,4-Dimethoxyphenyl)methyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B3292160.png)
